(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol
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Overview
Description
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol is a complex organic compound that features a phenylmethanol core substituted with 2,5-dimethylphenyl and 2-ethyl-1-methyl-1H-imidazol-5-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of 2,5-dimethylphenyl with benzyl chloride, followed by the introduction of the imidazole ring through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired phenylmethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,5-dimethylphenyl)(2-methyl-1H-imidazol-5-yl)phenylmethanol
- (2,5-dimethylphenyl)(2-ethyl-1H-imidazol-5-yl)phenylmethanol
- (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-4-yl)phenylmethanol
Uniqueness
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the 2,5-dimethylphenyl and 2-ethyl-1-methyl-1H-imidazol-5-yl groups provides a distinct structural framework that can lead to unique interactions and applications compared to its similar compounds.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(2-ethyl-3-methylimidazol-4-yl)-phenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-5-20-22-14-19(23(20)4)21(24,17-9-7-6-8-10-17)18-13-15(2)11-12-16(18)3/h6-14,24H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZIDGRZRBSITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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